P1 Substituent Differentiation
MK-7845 incorporates a difluorobutyl substituent at the P1 position, whereas the majority of covalent SARS-CoV-2 3CLPro inhibitors—including nirmatrelvir and ensitrelvir—contain an amide moiety as a glutamine mimic at this site [1]. X-ray crystallographic analysis confirms that this difluorobutyl group interacts with His163, the identical residue engaged by the amide substituents of conventional inhibitors, but through a distinct binding mechanism [2]. This structural differentiation correlates with improved solubility and absorption properties that support unboosted pharmacokinetics and an acceptable projected human dose without ritonavir co-administration [2].
| Evidence Dimension | P1 substituent structure and functional consequence |
|---|---|
| Target Compound Data | Difluorobutyl substituent; enables unboosted pharmacokinetics with acceptable projected human dose |
| Comparator Or Baseline | Nirmatrelvir, ensitrelvir, and most reported covalent 3CLPro inhibitors: amide as Gln mimic at P1; nirmatrelvir requires ritonavir boosting for adequate human exposure |
| Quantified Difference | Qualitative structural distinction; functional consequence: MK-7845 projects unboosted human dosing vs. ritonavir-requiring comparators |
| Conditions | X-ray crystallography of 3CLPro-inhibitor complex; in vitro solubility and absorption profiling |
Why This Matters
The difluorobutyl P1 substituent eliminates the requirement for ritonavir co-administration, reducing drug-drug interaction burden and simplifying clinical deployment relative to nirmatrelvir.
- [1] Owen DR, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. 2021;374(6575):1586-1593. (Nirmatrelvir amide P1 structure). Unoh Y, et al. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19. J Med Chem. 2022;65(9):6499-6512. (Ensitrelvir amide P1 structure). View Source
- [2] Shurtleff VW, Layton ME, Parish CA, Perkins JJ, Schreier JD, Wang Y, Adam GC, Alvarez N, Bahmanjah S, Bahnck-Teets CM, Boyce CW, Burlein C, Cabalu TD, Campbell BT, Carroll SS, Chang W, De Lera Ruiz M, Dolgov E, Fay JF, Fox NG, Lin Goh S, Hartingh TJ, Hurzy DM, Kelly MJ, Klein DJ, Klingler FM, Krishnamurthy H, Kudalkar S, Mayhood TW, Mckenna PM, Murray EM, Nahas D, Nawrat CC, Park S, Qian D, Roecker AJ, Sharma V, Shipe WD, Su J, Taggart RV, Truong Q, Wu Y, Zhou X, Zhuang N, Perlin DS, Olsen DB, Howe JA, McCauley JA. Invention of MK-7845, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic. J Med Chem. 2024;67(5):3935-3958. View Source
